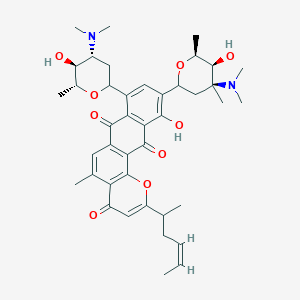

Saptomycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La saptomycine B est un membre de la famille des antibiotiques pluramycine, qui sont connus pour leurs caractéristiques structurales uniques et leurs activités biologiques significatives. Elle a été isolée à partir d'une souche de Streptomyces sp. HP530 et présente une activité antitumorale contre les lignées de cellules tumorales humaines et murines . Structurellement, la saptomycine B contient un chromophore anthrapyranone avec deux C-glycosides aminés et une chaîne latérale à six carbones .

Méthodes De Préparation

La synthèse de la saptomycine B implique une approche convergente, assemblant quatre blocs de construction clés : une plate-forme tricyclique, deux sucres aminés et un alkynal . La synthèse est réalisée en dix étapes synthétiques, qui comprennent la préparation des sucres deoxyaminés rares et l'assemblage du squelette tétracyclique C-glycosylé . Les méthodes de production industrielle impliquent généralement des procédés de fermentation utilisant Streptomyces sp. HP530, suivi de l'extraction et de la purification du composé .

Analyse Des Réactions Chimiques

Regioselective Installation of Amino Sugars

The synthesis begins with the regioselective glycosylation of a tricyclic platform (1,3,8-trimethoxy-2-methylanthraquinone) using two amino sugars: L-vancosamine and D-angolosamine .

-

L-Vancosamine is introduced at the C4 position via Mitsunobu coupling, leveraging a phenol group on the tricycle.

-

D-Angolosamine is installed at the C6 position using a nucleophilic aromatic substitution (SNAr) reaction under basic conditions (K₂CO₃, DMF, 60°C).

This step achieves >90% regioselectivity, critical for maintaining biological activity .

Aldol Reaction for Tetracyclic Skeleton Formation

A key step involves the aldol reaction between the functionalized tricyclic platform and an alkynal derivative (2-butynal) to construct the tetracyclic core:

The reaction proceeds via enamine catalysis, forming a β-hydroxy ketone intermediate that undergoes dehydration to yield the conjugated enone system (Fig. 1A).

Pyranone Ring Formation

The pyranone ring is formed through an acid-mediated cyclization of the aldol adduct:

This step generates the final tetracyclic skeleton, completing the aglycone structure (Fig. 1B).

Final Assembly and Global Deprotection

The lipid tail (n-decanoic acid) is introduced via esterification at the C14 hydroxyl group:

Global deprotection of methoxy and acetyl groups is achieved using BBr₃ (for methyl ethers) and NH₃/MeOH (for acetyl groups), respectively .

Stereochemical Assignment at C14

The configuration at C14 was resolved via NOESY NMR and X-ray crystallography, confirming the R -configuration. This stereochemistry is critical for DNA intercalation, a mechanism central to this compound’s antitumor activity .

Applications De Recherche Scientifique

Saptomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of anthrapyranone derivatives . In biology and medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy . It is also used in the study of antibiotic resistance and the development of new antimicrobial agents . In industry, this compound is utilized in the production of pharmaceuticals and as a lead compound for drug development .

Mécanisme D'action

The mechanism of action of Saptomycin B involves the disruption of DNA synthesis in tumor cells. It intercalates into the DNA double helix, causing strand breaks and inhibiting the replication of cancer cells . The molecular targets of this compound include topoisomerases and other enzymes involved in DNA replication and repair . The pathways affected by this compound include the DNA damage response and apoptosis pathways .

Comparaison Avec Des Composés Similaires

La saptomycine B est similaire aux autres antibiotiques pluramycine, tels que la pluramycine A, la kidamycine et l'hédamycine . Ces composés partagent un chromophore anthrapyranone commun et présentent des activités antitumorales similaires . La saptomycine B est unique dans ses C-glycosides aminés spécifiques et sa chaîne latérale à six carbones, qui contribuent à son activité biologique et ses propriétés chimiques distinctes . D'autres composés similaires comprennent la saptomycine H et la γ-indomycinone, qui appartiennent également à

Propriétés

Formule moléculaire |

C41H52N2O9 |

|---|---|

Poids moléculaire |

716.9 g/mol |

Nom IUPAC |

10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[(Z)-hex-4-en-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C41H52N2O9/c1-11-12-13-19(2)28-17-27(44)31-20(3)14-25-33(39(31)52-28)38(48)34-32(37(25)47)23(29-16-26(42(7)8)35(45)21(4)50-29)15-24(36(34)46)30-18-41(6,43(9)10)40(49)22(5)51-30/h11-12,14-15,17,19,21-22,26,29-30,35,40,45-46,49H,13,16,18H2,1-10H3/b12-11-/t19?,21-,22+,26-,29?,30?,35-,40-,41+/m1/s1 |

Clé InChI |

VWFVFHNESZVLJB-WRWKXZNDSA-N |

SMILES isomérique |

C/C=C\CC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)C6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |

SMILES canonique |

CC=CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Synonymes |

saptomycin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.